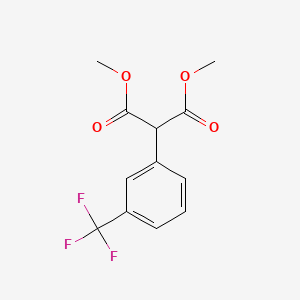
Methyl-d3 Laurate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl-d3 Laurate, also known as methyl-d3 dodecanoate, is a deuterated fatty acid methyl ester derived from lauric acid. This compound is characterized by the presence of three deuterium atoms, which replace the hydrogen atoms in the methyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is commonly used in various scientific research applications, including studies on lipid metabolism, mass spectrometry, and as a tracer in biochemical experiments.
準備方法
Synthetic Routes and Reaction Conditions
Methyl-d3 Laurate is typically synthesized through the esterification of lauric acid with methanol-d3 (deuterated methanol). The reaction is catalyzed by acidic catalysts such as sulfuric acid or ionic liquids. The optimal conditions for this esterification reaction include a reaction temperature of around 70°C, a methanol-to-lauric acid molar ratio of approximately 7:1, and a reaction time of about 2 hours . The use of ionic liquids as catalysts has been shown to enhance the efficiency of the reaction, resulting in high yields of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes using fixed-bed reactors. Lauric acid and methanol-d3 are fed into the reactor, where they undergo esterification in the presence of a solid acid catalyst such as Amberlyst 15. The reaction is carried out at elevated temperatures (around 110°C) and optimized residence times to achieve high yields and purity .
化学反応の分析
Types of Reactions
Methyl-d3 Laurate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis, where the ester bond is cleaved to yield lauric acid and methanol-d3. Additionally, this compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Lauric acid and methanol-d3 in the presence of sulfuric acid or ionic liquids as catalysts.
Transesterification: This compound and sucrose in the presence of a base catalyst to produce sucrose monolaurate.
Hydrolysis: this compound and water in the presence of an acid or base catalyst.
Major Products Formed
Esterification: this compound.
Transesterification: Sucrose monolaurate.
Hydrolysis: Lauric acid and methanol-d3.
科学的研究の応用
Methyl-d3 Laurate is widely used in scientific research due to its unique properties. Some of its applications include:
Lipid Metabolism Studies: Used as a tracer to study the metabolic pathways of fatty acids in biological systems.
Mass Spectrometry: Employed as an internal standard in mass spectrometric analyses to improve the accuracy and precision of measurements.
Biochemical Experiments: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industrial Applications: Used in the production of biodegradable surfactants and emulsifiers for food, cosmetic, and pharmaceutical industries
作用機序
The mechanism of action of methyl-d3 laurate involves its interaction with enzymes and metabolic pathways related to fatty acid metabolism. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into the kinetic isotope effects. This compound is metabolized similarly to its non-deuterated counterpart, lauric acid, but the presence of deuterium allows for precise tracking and analysis in metabolic studies .
類似化合物との比較
Methyl-d3 Laurate can be compared with other deuterated fatty acid methyl esters, such as:
Methyl-d3 Palmitate: A deuterated form of palmitic acid methyl ester.
Methyl-d3 Stearate: A deuterated form of stearic acid methyl ester.
Methyl-d3 Oleate: A deuterated form of oleic acid methyl ester.
The uniqueness of this compound lies in its specific chain length (12 carbon atoms) and the presence of deuterium atoms, which make it particularly useful for studies involving medium-chain fatty acids .
特性
CAS番号 |
96731-85-0 |
|---|---|
分子式 |
C13H26O2 |
分子量 |
217.367 |
IUPAC名 |
trideuteriomethyl dodecanoate |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3/i2D3 |
InChIキー |
UQDUPQYQJKYHQI-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCCCC(=O)OC |
同義語 |
Dodecanoic Acid Methyl-d3 Ester; Lauric Acid Methyl-d3 Ester; Agnique ME 1270U-d3; Agnique ME 1290-d3; Agnique ME 1298-d3; CE 1290-d3; CE 1295-d3; Edenor ME-C 1298-100-d3; Emery 2296-d3; Exceparl ML 85-d3; Metholene 2296-d3; Methyl Dodecanoate-d3; Me |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[2.5]octan-6-ylmethanol](/img/structure/B592091.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one hydrochloride](/img/structure/B592092.png)

![[(2R,3S,5R)-5-[5-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]-2-oxo-4-(1,2,4-triazol-1-yl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B592095.png)








